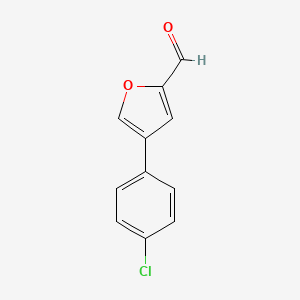![molecular formula C25H26O3 B14194951 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane CAS No. 923035-56-7](/img/structure/B14194951.png)
2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals, which are often used as protecting groups for carbonyl compounds in organic synthesis. This particular compound is characterized by the presence of an ethyl group at the 2-position and a triphenylmethoxy methyl group at the 4-position of the dioxolane ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane typically involves the reaction of ethyl-substituted dioxolane with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the dioxolane ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
化学反应分析
Types of Reactions: 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols.
科学研究应用
2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxolanes.
Industry: The compound is used in the production of polymers and resins, where it acts as a stabilizer and modifier.
作用机制
The mechanism of action of 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize and process dioxolane-containing compounds.
相似化合物的比较
2-Ethyl-4-methyl-1,3-dioxolane: Similar in structure but lacks the triphenylmethoxy group.
2,4-Diphenyl-1,3-dioxolane: Contains phenyl groups instead of the triphenylmethoxy group.
Uniqueness: 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane is unique due to the presence of the bulky triphenylmethoxy group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful as a protecting group in organic synthesis, where stability and selectivity are crucial.
属性
CAS 编号 |
923035-56-7 |
|---|---|
分子式 |
C25H26O3 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
2-ethyl-4-(trityloxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C25H26O3/c1-2-24-26-18-23(28-24)19-27-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-24H,2,18-19H2,1H3 |
InChI 键 |
SHUIHKLTKIYURS-UHFFFAOYSA-N |
规范 SMILES |
CCC1OCC(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
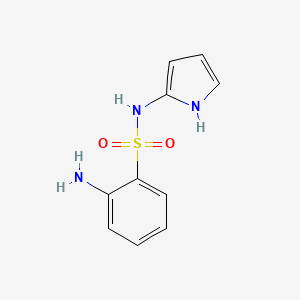
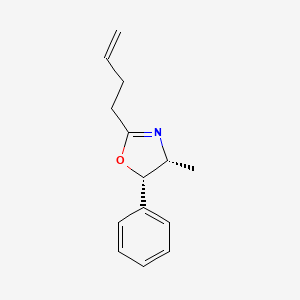
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
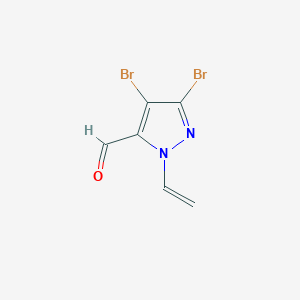
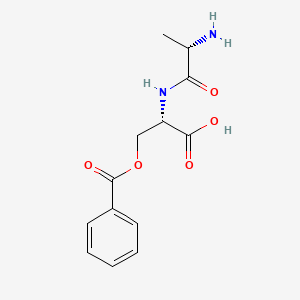
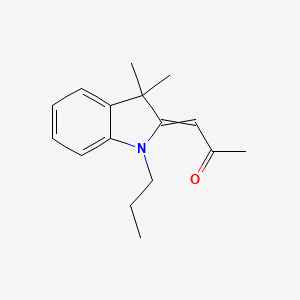
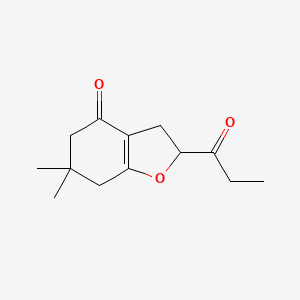
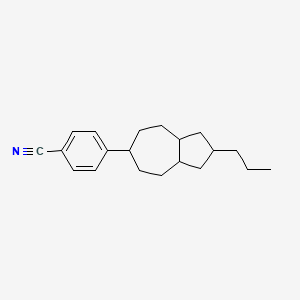
![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)


![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)
